Valylhistidine
Beschreibung
Significance of Dipeptides in Biochemical Research
Dipeptides are crucial in biochemistry for several reasons, acting as fundamental building blocks for larger proteins and possessing distinct biological activities themselves. They participate in various physiological processes numberanalytics.comresearchgate.net. Understanding dipeptides is essential for comprehending protein structure, function, and their roles in biological pathways numberanalytics.com. Beyond their role in protein synthesis, dipeptides are appealing for drug discovery and development due to factors like cost-effectiveness, potential for oral administration, and suitability for molecular structural and quantitative structure-activity studies researchgate.net. They constitute the minimal structure required for receptor-specific recognition in living systems and for the organized assembly of biomaterials researchgate.net. Short oligopeptides, including L-α-dipeptides and their derivatives, exhibit a range of biological activities such as taste enhancement, antibacterial effects, nutritional roles, and anti-tumor properties researchgate.net. Dipeptides also enable the establishment of relatively simple correlations between structural parameters and biological activity researchgate.net. Research into dipeptides continues to uncover new possibilities in medicine and research numberanalytics.com. Dipeptides can also self-assemble through noncovalent interactions to form stable hydrogels, which have potential applications in biomedical nanotechnology and cell culture acs.orgbachem.com.
Overview of Valylhistidine as a Model Peptide
This compound (Val-His) is a dipeptide composed of the amino acids valine and histidine medchemexpress.com. It is recognized as an incomplete breakdown product of protein digestion or catabolism . This compound is frequently employed as a model compound in academic research, particularly in studies related to glycated proteins, such as hemoglobin A1c (HbA1c) researchgate.netnih.govnih.gov. The fructosylated form of this compound, Nα-fructosyl valyl-histidine (Fru-Val-His), serves as a crucial model for the glycated N-terminal valine residue of the beta-subunit of HbA1c researchgate.netnih.govrsc.org. This makes Fru-Val-His an essential tool for the development and validation of enzymatic assays used in the diagnosis of diabetes mellitus researchgate.net. Research has also explored the interaction of this compound with metal ions, noting that it forms a complex with Cu(II) that mimics superoxide (B77818) dismutase, although it lacks significant enzymatic activity in this regard medchemexpress.com. This suggests potential interactions with targets in a manner similar to superoxide dismutase, an enzyme involved in protecting cells from oxidative damage .
Research Trajectories and Interdisciplinary Relevance
Research involving this compound spans multiple disciplines, highlighting its interdisciplinary relevance. A significant trajectory involves its use in the development of clinical diagnostic tools, specifically enzymatic assays for quantifying fructosylated hemoglobin (HbA1c) in diabetes diagnosis researchgate.netnih.govnih.govrsc.org. The synthesis and characterization of fructosylated this compound are critical for validating these assays researchgate.net. Studies have demonstrated the use of fructosyl peptide oxidases (FPOX) that are active against Nα-fructosyl valyl-histidine, enabling the enzymatic measurement of HbA1c nih.govnih.gov. Research has also focused on developing receptors capable of recognizing fructosyl amino acids like fructosyl valine and fructosyl glycyl histidine (used as a chemical model for fructosyl-Val-His) through cooperative binding, relevant to sensor development rsc.org.
Furthermore, this compound's presence has been noted in natural sources, such as extracts of Arthrospira platensis (spirulina), identified through techniques like mass spectrometry mdpi.com. This points towards potential research trajectories in natural product chemistry and nutritional science. The study of histidine-containing dipeptides, including derivatives similar to this compound, has also indicated potential antimicrobial properties, suggesting relevance in the field of antimicrobial research . This compound has also been used as an internal standard in analytical methods, such as in studies investigating the bioavailability of other histidine-containing dipeptides like carnosine and anserine (B1665513) physiology.org.
The diverse applications and areas of study involving this compound underscore its utility as a model compound and its importance in advancing research across biochemistry, analytical chemistry, clinical diagnostics, and potentially other fields.
Detailed Research Findings
Research on this compound has yielded specific findings related to its synthesis, properties, and interactions, particularly in the context of glycated proteins and enzymatic assays.
The synthesis of Nα-fructosyl-L-valyl-L-histidine (Fru-Val-His), a key model for glycated hemoglobin, has been achieved through specific chemical methods. A glucosone-based synthesis protocol has been reported, yielding Fru-Val-His with purities typically exceeding 90% researchgate.net.
Table 1: Synthesis Yields of Fructosylated Compounds
| Compound | Starting Material | Synthesis Yield (%) | Purity (%) |
| Fructosyl Valine | Fructose (B13574) | 36 | > 90 |
| Fructosyl Val-His | Fructose | 34 | > 90 |
Note: Data derived from a glucosone-based synthesis method researchgate.net.
In the context of enzymatic HbA1c assays, fructosyl peptide oxidases (FPOX) have been studied for their activity towards Nα-fructosyl valyl-histidine. These enzymes catalyze the oxidative degradation of the fructosylated dipeptide in a concentration-dependent manner researchgate.netnih.gov. Kinetic studies with FPOX from Achaetomiella virescens have determined apparent Michaelis-Menten constant (Km) values for Nα-fructosyl valyl-histidine nih.gov.
Table 2: Apparent Km Values for Fructosyl Peptide Oxidase
| Substrate | Enzyme Source | Apparent Km (mM) |
| Nα-fructosyl valyl-histidine | Achaetomiella virescens | 2.30 |
| Nε-fructosyl lysine (B10760008) | Achaetomiella virescens | 1.69 |
Note: Data for FPOX from Achaetomiella virescens ATCC 32393 nih.gov.
The interaction of this compound with metal ions has also been investigated. Studies indicate that this compound forms a complex with copper(II) ions medchemexpress.com. While this complex has been noted to mimic the structure of superoxide dismutase, it has been reported to lack significant enzymatic activity medchemexpress.com.
Furthermore, analytical methods, such as HILIC-ESI-MS/MS, have been developed and used for the routine analysis and characterization of synthesized fructosylated this compound, confirming its structure and purity researchgate.net. Mass spectrometry has also been utilized to identify this compound based on characteristic fragment ions in metabolomic studies mdpi.com.
Compound Information
| Compound Name | PubChem CID |
| This compound | 7408625 |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-6(2)9(12)10(16)15-8(11(17)18)3-7-4-13-5-14-7/h4-6,8-9H,3,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQVUHQWZGTIBX-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428629 | |
| Record name | L-Histidine, L-valyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13589-07-6 | |
| Record name | L-Valyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13589-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Histidine, L-valyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029129 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of Valylhistidine
Peptide Synthesis Strategies for Valylhistidine
Peptide synthesis, the process of creating peptide bonds between amino acids, is a fundamental approach to obtaining this compound. Different strategies exist, each with its own advantages and considerations.
N-Carboxyanhydride (NCA) Coupling Approaches
N-Carboxyanhydrides (NCAs) are highly reactive intermediates widely employed in peptide synthesis and the preparation of polypeptides. upc.edu The NCA approach allows for rapid peptide chain elongation under controlled conditions.
Optimizing NCA-based synthesis involves controlling several critical factors to ensure efficient coupling and minimize side reactions. Key parameters include the solvent system, temperature, and the presence of a base. A water-acetonitrile mixture, typically in a 1:1 v/v ratio, is often used as a solvent system to enhance solubility while suppressing hydrolysis of the NCA. Maintaining a low temperature, generally between 0 and 15°C, is crucial for stabilizing the reactive NCAs. The addition of a base, such as potassium hydroxide (B78521) or carbonate (0.25–0.30 M), helps to neutralize the carbon dioxide liberated during the coupling reaction.
Research indicates that the polarity of the solvent can significantly impact the polymerization rate of NCAs. For instance, cooperative covalent polymerization (CCP) of NCAs is often conducted in solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (B109758) (DCM). acs.org In contrast, conventional polymerization in polar solvents like dimethylformamide (DMF) shows a much slower rate under identical conditions. acs.org The polymerization rate in various chlorinated solvents has been shown to follow the order of solvent polarity, with faster polymerization observed in solvents with lower dielectric constants. acs.org
The concentration of reactants also plays a role in optimization. Lower substrate concentrations (<0.1 M) and the presence of a base like triethylamine (B128534) have been found to result in higher yields in some NCA synthesis methods. illinois.edu
| Parameter | Typical Range/Description | Effect on Synthesis | Source |
| Solvent System | Water-acetonitrile (1:1 v/v) | Enhances solubility, suppresses hydrolysis | |
| Temperature | 0–15°C | Stabilizes NCAs | |
| Base | KOH or K₂CO₃ (0.25–0.30 M) | Neutralizes liberated CO₂ | |
| Solvent Polarity | Lower dielectric constant (e.g., DCM) | Can accelerate polymerization rate in CCP | acs.org |
| Substrate Conc. | <0.1 M (in some methods) | Can lead to higher yields | illinois.edu |
| Presence of Base | e.g., Triethylamine (in some methods) | Can lead to higher yields | illinois.edu |
Despite their utility, NCA-based synthesis presents several challenges. A primary concern is the inherent instability of NCAs, which necessitates stringent anhydrous conditions to prevent premature hydrolysis. upc.edupku.edu.cn Side reactions, such as premature polymerization, can occur, requiring precise stoichiometric control of reactants. The purity of the NCA monomer is also a limiting factor, as electrophilic impurities can catalyze undesired side reactions during polymerization. upc.edu
Traditional methods for NCA synthesis often involve the use of highly toxic phosgene-based chemicals and require strictly anhydrous and air-free conditions, frequently utilizing gloveboxes or Schlenk lines. pku.edu.cnchemrxiv.orgresearchgate.net The workup and purification of NCAs can also be challenging, often requiring tedious recrystallization steps in dry solvents. pku.edu.cnchemrxiv.org The introduction of functional groups, particularly those that are nucleophilic or proton-bearing like hydroxyl, thiol, and carboxylic acid groups, has historically been difficult in NCA synthesis. pku.edu.cnchemrxiv.org Furthermore, acidic species, such as HCl generated during NCA synthesis, can inhibit polymerization by deactivating nucleophilic initiators or propagating chains. chinesechemsoc.org
Recent advancements have aimed to address these challenges, including the development of moisture-tolerant methods using epoxy compounds as ultra-fast HCl scavengers, enabling NCA synthesis in air and under low-moisture conditions. pku.edu.cnchemrxiv.orgresearchgate.net
| Challenge | Description | Impact on Synthesis | Source |
| NCA Instability | Sensitive to moisture and hydrolysis | Requires stringent anhydrous conditions | upc.edupku.edu.cn |
| Side Reactions | Premature polymerization | Requires precise stoichiometric control | |
| Impure NCA Monomers | Electrophilic impurities can catalyze side reactions | Limits control and yield | upc.edu |
| Anhydrous/Air-Free Conditions | Traditional methods require gloveboxes/Schlenk lines | Limits scalability and ease of handling | pku.edu.cnchemrxiv.org |
| Difficult Purification | Often requires tedious recrystallization in dry solvents | Time-consuming, generates waste | pku.edu.cnchemrxiv.org |
| Functional Group Tolerance | Difficult to introduce nucleophilic/proton-bearing groups | Limits the range of accessible NCAs | pku.edu.cnchemrxiv.org |
| Acidic Species | HCl generated can inhibit polymerization | Deactivates initiators, affects chain propagation | chinesechemsoc.org |
Glucosone-Based Synthesis of Fructosylated this compound
Fructosylated this compound (Fru-Val-His) is a modified form of the dipeptide that is particularly relevant in the context of glycated proteins, such as glycated hemoglobin (HbA1c). researchgate.netnih.gov The synthesis of Fru-Val-His can be achieved using a glucosone-based approach. researchgate.netnih.gov
The glucosone-based synthesis of fructosylated this compound typically involves a reductive amination reaction. researchgate.netnih.govnih.govresearchgate.net This process utilizes a protected glucosone intermediate, which is coupled to the primary amine of this compound. researchgate.netnih.govnih.gov The coupling generates an aldimine intermediate, which is subsequently reduced to the desired fructosamine (B8680336). nih.gov A common reducing agent employed in this protocol is sodium cyanoborohydride (NaBH₃CN). nih.govfrontiersin.org
This reductive amination approach is a key method for glycoconjugations, involving the reaction of a carbonyl functionality (from the glucosone intermediate) with an amine (from this compound), followed by reduction of the resulting imine. frontiersin.org The reaction can occur in aqueous solutions, typically at pH 6–9, using water-soluble hydride sources like sodium cyanoborohydride. frontiersin.org
To ensure sufficient yields and minimize side product formation, an approach using a protected fructose (B13574) intermediate, such as isopropylidene ketals for the hydroxyl groups on carbon atoms two to five, has been chosen in some syntheses. nih.govresearchgate.net
Analytical techniques such as hydrophilic interaction liquid chromatography-electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS) are crucial for routine analysis, including monitoring starting materials and intermediates, and for characterizing the purity and structural integrity of the synthesized fructosamines. researchgate.netnih.govnih.gov Size-exclusion chromatography can also be used for purification to improve yields. Systematically varying reaction parameters, such as molar ratios and temperature, using design-of-experiment (DoE) frameworks can further aid in synthesis optimization.
| Aspect | Details | Outcome | Source |
| Overall Yield | Starting from fructose | 34% for Fru-Val-His | researchgate.netnih.govnih.gov |
| Purity | Achieved through specific protocols | >90% | researchgate.netnih.govnih.gov |
| Intermediate | Protected fructose (e.g., isopropylidene ketals) | Ensures sufficient yields, minimizes side products | nih.govresearchgate.net |
| Analysis | HILIC-ESI-MS/MS | Routine analysis, purity, structural integrity | researchgate.netnih.govnih.gov |
| Purification | Size-exclusion chromatography | Yield improvement | |
| Optimization | Varying parameters using DoE (molar ratios, temperature) | Synthesis optimization |
Hybrid Chemo-Enzymatic Synthesis Techniques
Hybrid chemo-enzymatic techniques leverage the specificity of enzymatic reactions alongside the flexibility of chemical synthesis to produce peptides like this compound nih.gov.
Application of Immobilized Protease Systems
Immobilized protease systems involve attaching protease enzymes to a solid support, which allows for their reuse and can reduce enzyme costs in pilot studies cabidigitallibrary.org. Proteases are enzymes that catalyze the cleavage of peptide bonds cabidigitallibrary.org. In the context of synthesizing peptides or modifying proteins, immobilized proteases can be used in enzymatic hydrolysis steps cabidigitallibrary.orggoogle.com. For instance, proteases can hydrolyze glycosylated proteins into smaller peptides or amino acids, including fructosyl valyl histidine google.com. The immobilization of enzymes like proteases enhances their reusability and stability, making enzymatic processes more economically viable for industrial applications cabidigitallibrary.org.
Chemical Reactivity and Derivative Formation of this compound
This compound undergoes specific chemical reactions, notably non-enzymatic glycosylation with glucose nih.gov.
Non-Enzymatic Glycosylation with Glucose
Non-enzymatic glycosylation, also known as glycation, is a process where glucose attaches to proteins or peptides without the involvement of enzymes nih.govnih.gov. This reaction typically occurs with free amino groups, such as the alpha-amino group at the N-terminus of a peptide or the epsilon-amino groups of lysine (B10760008) residues nih.govnih.gov. This compound reacts with glucose through this pathway nih.gov. The initial step involves the condensation of glucose with the amino group to form an unstable Schiff base, which then undergoes an intramolecular rearrangement to form a more stable Amadori product researchgate.net. Fructosylated this compound (Fru-Val-His) is an example of such a derivative nih.govresearchgate.net.
Formation Kinetics of Glucosylated and Fructosylated this compound Derivatives
The reaction between this compound and glucose to form glucosylated this compound has been studied kinetically. In an aqueous solution containing pyridine (B92270) and acetic acid at pH 6.2 and 50°C, the reaction exhibits a half-time of approximately 30 hours nih.gov. This reaction leads to the formation of glucosylthis compound nih.gov. The formation of fructosylated this compound (Fru-Val-His) has also been achieved synthetically, for instance, via a protected glucosone intermediate coupled to this compound through reductive amination nih.govresearchgate.net.
Interactions Leading to Complex Formation
This compound demonstrates the ability to form complexes through interactions involving its constituent amino acids. This complex formation is particularly relevant in the context of its interactions with metal ions, where the imidazole (B134444) ring of the histidine residue and the amino and carboxyl groups can serve as coordination sites.
This compound-Metal Ion Coordination (e.g., Copper(II) Complexes)
This compound is known to form complexes with metal ions, notably with Copper(II) (Cu(II)) medchemexpress.com. The coordination chemistry of peptides with metal ions is influenced by the presence of donor atoms within the peptide structure, such as nitrogen atoms from amino groups and imidazole rings, and oxygen atoms from carboxyl groups and peptide bonds primescholars.comchemrevise.org. In the case of this compound, the histidine residue's imidazole nitrogen is a significant coordination site for metal ions like Cu(II) medchemexpress.commdpi.com.
Studies have investigated the formation of this compound-Cu(II) complexes. These complexes involve the interaction of Cu(II) ions with the dipeptide molecule medchemexpress.com. The specific structure and stability of the resulting complex can be influenced by factors such as pH and the ratio of this compound to the metal ion rsc.org. While detailed structural data specifically for the this compound-Cu(II) complex in solution is less extensively reported compared to complexes of single amino acids like histidine mdpi.com, the principle of coordination through the available donor atoms applies. Research on related histidine-containing complexes, such as those with fructosyl-histidine, indicates that the imidazole group plays a crucial role in copper chelation, contributing to enhanced stability acs.org.
Biochemical Mimicry (e.g., Superoxide (B77818) Dismutase Mimicry)
This compound, particularly when complexed with Cu(II), has been explored for its potential to mimic the activity of superoxide dismutase (SOD) medchemexpress.com. Superoxide dismutase is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals (O₂⁻) into oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage nih.govnih.gov.
The concept of developing synthetic molecules that can mimic the function of natural enzymes like SOD is an area of research aimed at combating oxidative stress nih.govwustl.edu. Metal complexes, due to their redox properties, are often investigated as SOD mimics nih.govwustl.edu. The this compound-Cu(II) complex has been studied in this context because the native Cu/Zn-SOD enzyme contains copper at its active site wustl.edu.
However, research findings indicate that while the this compound-Cu(II) complex structurally resembles the active site of SOD, it may lack significant catalytic activity in dismutating superoxide ions medchemexpress.com. This suggests that while this compound can form a complex with Cu(II) that mimics the structure, its effectiveness as a functional SOD mimic, capable of catalyzing the dismutation reaction, is limited medchemexpress.com. Studies on the catalytic activity of copper(II)-histidine-containing dipeptide complexes on aqueous superoxide ion dismutation have been conducted to evaluate this mimicry medchemexpress.com.
Despite the limited enzymatic activity observed in some studies, the investigation into this compound's interaction with metal ions and its potential for biochemical mimicry contributes to the broader understanding of peptide-metal interactions and the design of synthetic mimics for therapeutic purposes primescholars.comnih.gov.
Biochemical Mechanisms and Metabolic Pathways Involving Valylhistidine
Participation in Glucose Metabolism Pathways
Valylhistidine is implicated in glucose metabolism, particularly through its interaction with glucose and its relevance in the context of protein turnover and the formation of glycated products.
Role in Protein Catabolism and Turnover Mechanisms
As a dipeptide, this compound is a product of protein breakdown, including protein catabolism and digestion. chemfont.ca The formation of glucosylated this compound is considered critical for understanding its role within these processes. Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process for maintaining cellular function and adapting to changing conditions. researchgate.net The accumulation of altered proteins is a common feature of aging and is associated with various age-related pathologies. researchgate.net These altered proteins are normally degraded by cellular proteases, and their accumulation in aging may be due to increased production or decreased elimination. researchgate.net
Formation of Glycosylated Adducts and Their Metabolic Fates
This compound undergoes non-enzymatic glycosylation when it reacts with glucose under physiological conditions. This reaction forms glucosylated this compound, which is significant as it lowers the pK of the alpha-amino group, influencing its electrophoretic mobility and biochemical behavior. The non-enzymatic reaction between glucose and free amino groups of proteins, including N-terminal residues and lysine (B10760008) side chains, leads to the formation of early glycation adducts and later-stage advanced glycation endproducts (AGEs). researchgate.netnih.gov Glycation adducts are predominantly glucose-derived fructosamine (B8680336) on lysine and N-terminal residues. researchgate.net The formation of AGEs is exacerbated in diabetes due to increased levels of glucose and other saccharide derivatives. nih.gov AGE-modified proteins can undergo cellular proteolysis, leading to the formation and excretion of glycation-free adducts. nih.gov
Research findings on the reaction of this compound with glucose include:
In an aqueous solution of pyridine (B92270) and acetic acid at pH 6.2 and 50 degrees Celsius, this compound reacts with glucose to form glucosyl this compound.
This reaction has a half-time of approximately 30 hours.
The dissociation constant is approximately 0.3 moles per liter.
The formation of glucosyl this compound lowers the pK of the alpha-amino group to about 5.6.
Modulation of Cellular Glucose Homeostasis
While the specific mechanisms by which this compound affects glucose homeostasis require further investigation, certain dipeptides have been shown to enhance glucose uptake in cells, potentially influencing metabolic pathways related to diabetes management. Glucose homeostasis, the regulation of blood glucose levels, is a complex process involving multiple organs and hormones, primarily insulin (B600854) and glucagon. mdpi.comajmc.com The brain also plays a role in central glucose regulation. ajmc.comnih.gov Impaired insulin signaling and altered genetic expression of glucose-regulating enzymes and transporters have been linked to dysregulation of bioenergetic capacity. biorxiv.org Histidine, one of the constituent amino acids of this compound, has been shown to augment the suppression of hepatic glucose production by central insulin action and can reduce blood glucose levels associated with glucose loading. nih.gov Histidine administration did not significantly affect plasma insulin levels in one study but increased histamine (B1213489) levels in the hypothalamus. nih.gov
Enzymatic Processing and Recognition of this compound
This compound, particularly in its fructosylated form (fructosyl this compound), is a key substrate for certain enzymes, notably Fructosyl Peptide Oxidases (FPOX). kikkoman.comnih.govgoogle.com
Substrate Specificity for Fructosyl Peptide Oxidases (FPOX)
Fructosyl Peptide Oxidases (FPOX) are enzymes that catalyze the oxidative cleavage of the C-N bond in the ketose derivative of fructosylated peptides. google.comnih.gov FPOX enzymes exhibit substrate specificity for fructosyl-α-N-valyl-histidine (f-αVal-His), which is derived from the proteolytic digestion of the N-terminus of the hemoglobin A1c (HbA1c) β-chain. nih.govgoogle.comnih.gov This specificity makes FPOX valuable in enzymatic assays for quantifying HbA1c, a long-term indicator of blood glucose levels. kikkoman.comnih.gov
FPOX enzymes can be categorized based on their substrate specificity: some oxidize both alpha-keto-amine (like fructosyl this compound) and epsilon-keto-amine (like Nε-fructosyl lysine), while others preferably oxidize alpha-keto-amine. nih.gov
Data on FPOX substrate specificity:
| Substrate | Relative Activity (%) | Source |
| Fructosyl this compound | 100.0 | asahi-kasei.co.jp |
| Fructosyl Valine | 436.0 | asahi-kasei.co.jp |
| Fructosyl Glycine | 150 | kikkoman.com |
| N ε-fructosyl-L-lysine | 68.6 | kikkoman.com |
| Fructosyl Valine-Leucine | 0.9 | asahi-kasei.co.jp |
| Fructosyl Valine-Histidine-Leucine | 0.0 | asahi-kasei.co.jp |
Note: Relative activity is presented as a percentage compared to Fructosyl this compound (100%). Different FPOX enzymes may exhibit variations in relative activity towards different substrates.
Research has focused on developing FPOX enzymes with high specificity towards α-glycated dipeptides like fructosyl valyl histidine for improved diagnostic accuracy in HbA1c measurement. google.com
FPOX-Catalyzed Oxidation Mechanisms of Fructosyl-Valylhistidine
The FPOX-catalyzed reaction involves the oxidative cleavage of the C-N bond linking the C1 of the fructosyl moiety and the nitrogen of the amino group in fructosyl this compound. nih.govnih.gov This reaction produces a sugar osone (an α-keto aldehyde), this compound, and hydrogen peroxide in the presence of oxygen molecules. google.comnih.gov The reaction proceeds through an unstable Schiff base intermediate, which then hydrolyzes to produce glucosone and the peptide (this compound). nih.govnih.gov The reduced FAD cofactor of FPOX is subsequently reoxidized by molecular oxygen, releasing hydrogen peroxide. nih.gov
The mechanism of FPOX action on fructosyl-α-N-valyl-histidine (f-αVal-His) derived from HbA1c involves the enzyme catalyzing the oxidation of f-αVal-His, leading to the production of hydrogen peroxide. nih.gov This hydrogen peroxide is then typically measured using a peroxidase-based color-developing method in enzymatic assays for HbA1c. nih.govnih.gov
Structural studies of FPOX have provided insights into the residues responsible for the oxidative half-reaction and oxygen access to the active site. nih.gov For example, in Phaeosphaeria nodorum FPOX (PnFPOX), Asn56 is essential for maintaining an effective oxygen accession path, and Asp54 is suggested to act as a gatekeeper cooperating with Lys274 to enable oxygen to reach the active site properly. nih.gov Mutations, such as Asn56Ala, can affect oxidase activity. nih.gov
Proteolytic Release of Fructosyl-Valylhistidine from Glycated Proteins
Fructosyl-valylhistidine is generated through the proteolytic digestion of glycated proteins, particularly glycated hemoglobin A1c (HbA1c). google.comresearchgate.net HbA1c is formed by the non-enzymatic reaction of glucose with the N-terminal valine of the beta-chain of hemoglobin, followed by an Amadori rearrangement, resulting in a stable ketoamine linkage. researchgate.netnih.gov Proteases are utilized to cleave HbA1c, releasing smaller fructosylated peptides, including fructosyl-valylhistidine. google.comresearchgate.net This released fructosyl-valylhistidine can then serve as a substrate for enzymes like fructosyl peptide oxidase (FPOX) in enzymatic assays for the quantification of HbA1c, a key biomarker for diabetes mellitus. google.comresearchgate.netnih.gov The process involves treating a sample containing glycated protein with a protease to release fructosyl valine or fructosyl this compound. google.com
Molecular Recognition by Fructosyl Amino Acid-Binding Proteins
Fructosyl amino acid-binding proteins are involved in the recognition and binding of fructosylated amino acids and peptides, including fructosyl-valylhistidine. These proteins exhibit specificity for alpha-glycated molecules. nih.govnih.gov Research into these proteins is relevant for developing biosensing technologies for glycated proteins. nih.govresearcher.life
Ligand-Induced Conformational Changes
Ligand binding to proteins, including the binding of fructosyl amino acids to their specific binding proteins, can induce conformational changes in the protein structure. frontiersin.orgnih.gov These changes are crucial for the protein's function, such as in signaling or transport. frontiersin.org While general principles of ligand-induced conformational changes in binding proteins have been studied using various techniques frontiersin.orgnih.govnih.govmpg.de, specific detailed information on the conformational changes induced solely by fructosyl-valylhistidine binding to its cognate proteins is an area of ongoing research. Studies on related fructosyl amino acids, such as fructosyl valine and fructosyl glycyl histidine, with synthetic receptors have shown that binding involves cooperative recognition, suggesting that similar principles may apply to protein interactions. rsc.orgrsc.org
Spectroscopic Monitoring of Binding Events
Spectroscopic methods are valuable tools for monitoring the binding interactions between ligands and proteins, providing insights into binding affinity and conformational changes. nih.gov Techniques such as NMR, UV-Vis, and fluorescence titrations have been used to study the recognition of fructosyl amino acids by synthetic receptors. rsc.orgrsc.org For instance, 11B NMR spectroscopy has been used to confirm the binding of fructosyl moieties to boronic acid-based receptors, showing a characteristic shift in signals upon complex formation with fructosyl valine and fructosyl glycyl histidine. rsc.org Fluorescence changes have also been observed upon binding, indicating the potential for using fluorescently labeled binding proteins or ligands to monitor these interactions. nih.govrsc.org An acrylodan-conjugated mutant of fructosyl amino acid-binding protein showed an increase in fluorescence intensity with increasing fructosyl valyl histidine concentration, demonstrating the use of fluorescence for monitoring binding. nih.gov
Data from spectroscopic studies on the binding of fructosyl amino acids to a synthetic receptor (3Zn) is presented below, illustrating the type of data obtained in such experiments. rsc.orgrsc.org
| Analyte | Method | Observation |
| Fructosyl Valine (FV) | 11B NMR | Signal shift from sp2-B to sp3-B upon binding. rsc.org |
| Fructosyl Glycyl Histidine (FGH) | 11B NMR | Signal shift from sp2-B to sp3-B upon binding. rsc.org |
| FV | Fluorescence | Strong quenching analytical response. rsc.org |
| FGH | Fluorescence | Enhanced emission intensity. rsc.org |
Binding constants (K) determined via fluorimetric titration experiments for the interaction of a synthetic receptor (3Zn) with fructosyl valine and fructosyl glycyl histidine are shown in the table below. rsc.org
| Analyte | Binding Constant (K) (M⁻¹) |
| Fructosyl Valine (FV) | 1.43 × 10⁵ rsc.org |
| Fructosyl Glycyl Histidine (FGH) | Micromolar affinity (lower than FV) rsc.org |
Broader Biological Activities and Mechanistic Studies
This compound and its derivatives have been explored for various biological activities.
Antimicrobial Properties of this compound Derivatives
Membrane Disruption Mechanisms
The antimicrobial mechanism of some peptides, including histidine-rich ones, involves the disruption of bacterial membranes. nih.gov These peptides can interact with lipid bilayers, leading to membrane destabilization, altered permeability, cell lysis, and ultimately cell death. nih.gov The interaction with cellular membranes can be influenced by the peptide's properties, such as its hydrophilic angle. While the general mechanism of membrane disruption by antimicrobial peptides is understood nih.govnih.gov, specific detailed studies focusing solely on the membrane disruption mechanisms of this compound derivatives were not prominently found in the search results. However, the principle of membrane interaction and disruption is a known mechanism for certain classes of antimicrobial peptides. nih.govnih.gov
Inhibition of Microbial Growth
Research indicates that histidine-rich peptides, including derivatives of this compound, possess antimicrobial properties . These peptides can inhibit microbial growth by disrupting bacterial membranes and altering membrane permeability . The proposed mechanism involves the interaction of the peptide with lipid bilayers, leading to membrane destabilization . Studies examining various histidine-rich peptides have found that those similar to this compound exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This activity resulted in the disruption of bacterial membranes, leading to cell lysis and death .
While specific detailed research findings solely focused on the direct antimicrobial inhibition of microbial growth by this compound itself are limited in the provided context, the information on histidine-rich peptides and dipeptide derivatives containing histidine suggests a potential for this compound or its related structures to exert antimicrobial effects through membrane disruption . Dipeptides, in general, have been explored for their antimicrobial properties, with some studies highlighting their ability to inhibit bacterial growth and biofilm formation mdpi.comfrontiersin.orgrsc.orgacs.orgfrontiersin.org. The antimicrobial activity of dipeptides can vary depending on their amino acid composition and structure mdpi.comrsc.orgacs.orgfrontiersin.org.
Comparative Biochemical Analysis with Other Dipeptides
This compound can be compared with other dipeptides, such as valylvaline and histidylhistidine . Valylvaline is composed of two valine molecules, while histidylhistidine consists of two histidine molecules . This compound is unique due to its combination of valine and histidine . This distinct composition allows this compound to participate in specific biochemical reactions that are not observed with dipeptides like valylvaline or histidylhistidine .
One key difference lies in the interaction with glucose. This compound undergoes non-enzymatic glycosylation with glucose to form glucosylated this compound . This specific reaction and the resulting glucosylated product are not observed with dipeptides like valylvaline or histidylhistidine .
In the context of HbA1c analysis, fructosyl valyl histidine is a specific target for certain enzymatic assays because it is the N-terminal glycated dipeptide released from the beta chain of hemoglobin A1c nih.govnih.gov. This highlights the unique biochemical relevance of the valine-histidine sequence in this specific biological pathway compared to other possible dipeptides.
While comparative studies on the antimicrobial activity of this compound directly against other specific dipeptides like valylvaline or histidylhistidine are not explicitly detailed in the provided information, research on various dipeptide derivatives demonstrates that the amino acid composition significantly influences their antimicrobial efficacy and spectrum of activity mdpi.comrsc.orgacs.orgfrontiersin.org. For instance, studies on novel dipeptide derivatives have shown varying levels of activity against different bacterial and fungal strains depending on the conjugated amino acids rsc.orgacs.orgfrontiersin.org. This supports the principle that the specific amino acids forming a dipeptide, as in the case of valine and histidine in this compound, contribute to its unique biochemical and potential biological properties.
Advanced Analytical and Spectroscopic Characterization of Valylhistidine
Chromatographic Separation Techniques
Chromatography is fundamental to the isolation and analysis of Valylhistidine. The choice of technique is dictated by the analytical goal, whether it be purification from a complex mixture or precise quantification. Due to its polar nature, resulting from the free carboxyl and amino termini as well as the ionizable imidazole (B134444) side chain of histidine, specific chromatographic strategies are employed.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful variant of normal-phase liquid chromatography that is exceptionally well-suited for the separation of highly polar compounds like this compound, which are often poorly retained in more common reversed-phase systems. polylc.comnih.gov The retention mechanism in HILIC involves the partitioning of the analyte from a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) into a water-enriched layer adsorbed on the surface of a polar, hydrophilic stationary phase. nih.govnih.gov
This technique has been successfully applied to the analysis of this compound derivatives. For instance, a HILIC-ESI-MS/MS method was specifically developed for the routine analysis of N-terminal fructosylated L-valyl-L-histidine, demonstrating the suitability of HILIC for separating this dipeptide and its related forms from complex mixtures. researchgate.netnih.gov The separation of modified and unmodified peptides is a key strength of HILIC, as modifications like deamidation or oxidation increase a peptide's hydrophilicity and, consequently, its retention time. acs.org For the analysis of histidine, a constituent of this compound, HILIC methods have been developed using columns such as Poroshell 120 HILIC-Z with mobile phases consisting of ammonium (B1175870) formate (B1220265) buffers and acetonitrile. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Bare silica, Amide, Zwitterionic (e.g., sulfobetaine), Poly-hydroxyethyl aspartamide | Provides a polar surface for the formation of an aqueous layer, facilitating hydrophilic partitioning. Zwitterionic phases can offer unique selectivity. researchgate.netlcms.cz |
| Mobile Phase (Organic) | Acetonitrile (>70%) | Acts as the weak solvent, promoting retention of polar analytes on the stationary phase. |
| Mobile Phase (Aqueous) | Water with buffer (e.g., ammonium formate, ammonium acetate) at acidic pH (e.g., pH 3.2) | Acts as the strong solvent. The buffer controls the ionization state of the analyte and silanol (B1196071) groups on the stationary phase, improving peak shape and reproducibility. nih.gov |
| Elution Mode | Gradient elution (decreasing organic solvent concentration) | Allows for the separation of compounds with a range of polarities. |
| Detector | Mass Spectrometry (MS), UV (e.g., 200-210 nm) | MS provides high sensitivity and structural information. Low UV wavelengths are required due to the lack of a strong chromophore in the dipeptide. jocpr.com |
Size-Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules based on their hydrodynamic radius, or size. cytivalifesciences.com This method is particularly valuable as a non-denaturing "polishing" step in the purification of peptides and proteins. lcms.cz In SEC, the stationary phase consists of porous beads. Molecules too large to enter the pores are excluded and travel through the interstitial volume of the column, eluting first. Smaller molecules, like this compound, can diffuse into the pores, leading to a longer path length and later elution. youtube.com
While SEC is straightforward in principle, its application to small peptides requires careful consideration of non-ideal interactions. Peptides can adsorb to the column matrix through ionic or hydrophobic interactions, disrupting the size-based separation mechanism. sepax-tech.comtechnosaurus.co.jp To mitigate these effects and ensure a true size-based separation, the mobile phase is often modified with high salt concentrations (e.g., 300 mM NaCl) or organic additives. sepax-tech.comtechnosaurus.co.jp SEC can be used to effectively separate this compound from larger precursors, aggregated forms, or smaller degradation products like individual amino acids.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Silica or polymer-based particles with controlled pore sizes (e.g., 80 Å to 125 Å for small peptides) | The pore size determines the molecular weight range that can be effectively separated. sepax-tech.com A smaller pore size is optimal for small molecules like dipeptides. |
| Mobile Phase | Aqueous buffer (e.g., sodium acetate, phosphate) often containing high salt concentrations (e.g., 150-300 mM NaCl) or organic modifiers (e.g., acetonitrile) | The buffer maintains pH and stability, while high salt or organic content minimizes secondary ionic and hydrophobic interactions with the column matrix. sepax-tech.com |
| Flow Rate | Low to moderate (e.g., 0.5-1.0 mL/min) | Lower flow rates can improve resolution by allowing more time for smaller molecules to diffuse into the pores. youtube.comnih.gov |
| Elution Mode | Isocratic | The mobile phase composition remains constant throughout the run since separation is based on physical exclusion, not chemical interaction. cytivalifesciences.com |
| Detector | UV (214 nm for peptide bond) | Detects the peptide bond, providing a universal method for peptide quantification. |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and quantitative accuracy. Beyond the HILIC and SEC modes discussed above, other HPLC methodologies can be employed for its analysis.
Cation-Exchange Chromatography (CEX): This technique separates molecules based on their net positive charge. At a pH below the isoelectric point of the imidazole side chain (pKa ≈ 6.0), the histidine residue in this compound will be positively charged, allowing it to bind to a negatively charged cation-exchange column. Elution is typically achieved by increasing the salt concentration or the pH of the mobile phase. A CEX method with post-column derivatization has been validated for the analysis of histidine in biological samples. nih.gov
Reversed-Phase Chromatography (RPC): While this compound's high polarity makes it challenging to retain on standard C18 columns, RPC can be used, often with the aid of derivatization. Pre-column derivatization with a hydrophobic reagent can increase the molecule's retention time and improve its chromatographic behavior. For instance, methods have been developed to determine amino acid enantiomers, including histidine, by separating their diastereomeric dipeptides on a C18 column. nih.gov
The selection of an HPLC method depends on the sample matrix and the analytical objective, such as purity assessment, quantification, or separation from structurally similar impurities.
| HPLC Mode | Separation Principle | Applicability to this compound | Typical Mobile Phase |
|---|---|---|---|
| HILIC | Polarity (Hydrophilicity) | Excellent retention and separation without derivatization. jocpr.com | High % Acetonitrile with aqueous buffer (e.g., ammonium formate). |
| Cation-Exchange | Net Positive Charge | Effective due to the positively charged histidine residue at acidic pH. | Aqueous buffer with a salt or pH gradient for elution. nih.gov |
| Reversed-Phase | Hydrophobicity | Poor retention; typically requires ion-pairing agents or pre-column derivatization. nih.gov | Water/Acetonitrile or Water/Methanol, often with acid (e.g., TFA). |
| Size-Exclusion | Molecular Size | Useful for purification, desalting, and analysis of aggregates. cytivalifesciences.com | Aqueous buffer, often with added salt to prevent secondary interactions. sepax-tech.com |
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the definitive characterization of this compound. It provides precise mass measurements, structural confirmation through fragmentation analysis, and highly sensitive quantification. jchemrev.com
Electrospray ionization (ESI) is a soft ionization technique that gently transfers ions from solution into the gas phase, making it ideal for analyzing biomolecules like peptides without causing fragmentation. americanpeptidesociety.org For this compound, ESI typically produces a protonated molecular ion, [M+H]⁺.
Tandem mass spectrometry (MS/MS) is used for unambiguous structural confirmation. nih.gov In this process, the [M+H]⁺ ion of this compound is mass-selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in the second stage. The fragmentation pattern is predictable and provides sequence information. Key fragments for this compound would include the immonium ion of histidine (m/z 110.07) and b- and y-type ions resulting from cleavage of the peptide bond. nih.govacs.org This fragmentation fingerprint confirms the amino acid composition and sequence.
For quantification, LC-ESI-MS/MS is operated in modes like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where the instrument is set to detect only specific precursor and fragment ions. This provides exceptional sensitivity and selectivity for quantifying this compound in complex biological or chemical samples. researchgate.net
| Parameter | Value / Description | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₈N₄O₃ | Defines the elemental composition. |
| Monoisotopic Mass | 254.138 g/mol | The precise mass used for high-resolution mass spectrometry identification. |
| Protonated Precursor Ion ([M+H]⁺) | m/z 255.145 | The primary ion observed in positive mode ESI-MS, selected for MS/MS fragmentation. |
| Key MS/MS Fragment Ion | m/z 110.07 | Corresponds to the immonium ion of the histidine side chain, a characteristic fragment confirming the presence of histidine. nih.gov |
| Other Expected Fragments | b₁ ion (Val residue), y₁ ion (His residue) | Fragments resulting from peptide bond cleavage that confirm the Val-His sequence. |
Time-resolved ESI-MS is an advanced technique that allows for the monitoring of rapid biochemical reactions in real-time. researchgate.net By coupling a rapid-mixing apparatus (such as a stopped-flow device) directly to the ESI source, reactants can be mixed and the subsequent reaction can be monitored on a millisecond timescale. ubc.ca
This methodology is perfectly suited for studying the kinetics of enzymatic reactions involving dipeptides. A direct application was demonstrated in a study of dipeptidases, where ESI-MS was used to determine the steady-state kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of carnosine (a dipeptide similar to this compound) by monitoring the substrate and product concentrations over time. nih.gov The key advantage of this technique is its ability to simultaneously track all mass-distinguishable species in the reaction—including the substrate (this compound), products (valine and histidine), and any transient enzyme-substrate intermediates—without the need for labels or chromophores. ubc.caresearchgate.net This would allow for a detailed mechanistic investigation of enzymes that synthesize or degrade this compound.
| Component | Description | Monitored m/z ([M+H]⁺) |
|---|---|---|
| Substrate | This compound | 255.1 |
| Enzyme | Dipeptidase (e.g., Carnosinase) | (Varies by enzyme) |
| Product 1 | Valine | 118.1 |
| Product 2 | Histidine | 156.1 |
| Time Points | Milliseconds to seconds | Data points are collected over time to generate kinetic curves for each species. |
Proteomic Profiling for this compound-Protein Adducts
The identification of proteins covalently modified by this compound, forming protein adducts, is a critical step in understanding its biological interactions and potential mechanisms of action or toxicity. Modern proteomics, leveraging high-resolution mass spectrometry (MS), provides powerful tools for this purpose. The general strategy involves a bottom-up proteomics approach to identify specific peptides that have been modified.
The workflow typically begins with the incubation of this compound with a relevant biological system, such as cultured cells or tissue extracts. Following exposure, total protein is extracted, purified, and enzymatically digested, most commonly with trypsin. This process cleaves proteins into a complex mixture of smaller peptides. This peptide mixture is then separated, typically by liquid chromatography (LC), and introduced into a tandem mass spectrometer (MS/MS) for analysis.
In the mass spectrometer, the instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). The formation of a this compound adduct will result in a specific mass shift in the modified peptide compared to its native form. The mass of the this compound residue (C11H18N4O3) is 254.29 Da, and its addition to a peptide, often through reactive intermediates, will increase the peptide's mass by a corresponding amount.
To identify the modified peptide and the precise site of adduction, the mass spectrometer isolates the peptide ion of interest and subjects it to fragmentation, generating a product ion spectrum (MS2 scan). Database search algorithms can then be used to match these experimental fragmentation spectra against theoretical spectra generated from protein sequence databases. Specialized software tools and "open-mass" search algorithms are particularly useful for identifying unknown or unexpected modifications, such as this compound adducts, without prior knowledge of the exact adduct mass. nih.gov This comprehensive profiling allows for the identification of the specific proteins targeted by this compound and the exact amino acid residues involved in the covalent linkage, offering insights into its molecular interactions within the proteome. nih.govresearchgate.net
Table 1: General Workflow for Proteomic Profiling of Protein Adducts
| Step | Description | Key Technique/Method |
|---|---|---|
| 1. Sample Preparation | Exposure of biological system (e.g., cells) to this compound. Extraction and purification of total protein. | Cell Culture, Protein Extraction |
| 2. Protein Digestion | Enzymatic cleavage of proteins into a complex peptide mixture. | Trypsin Digestion |
| 3. LC-MS/MS Analysis | Separation of peptides by liquid chromatography followed by mass analysis (MS1) and fragmentation (MS2) in a tandem mass spectrometer. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| 4. Data Analysis | Matching experimental MS/MS spectra to protein sequence databases to identify peptides and the mass shift corresponding to the this compound adduct. | Database Searching, Open-Mass Search Algorithms |
Fragmentation Pattern Analysis (e.g., Immonium Ions)
Tandem mass spectrometry (MS/MS) is indispensable for confirming the sequence of peptides, including this compound, and for identifying its presence within a larger peptide chain. During collision-induced dissociation (CID), a common fragmentation technique, peptide ions are fragmented primarily along the peptide backbone, producing characteristic b- and y-type ions. nih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for sequence determination.
Beyond the sequence-defining b- and y-ions, the low-mass region of the MS/MS spectrum often contains highly diagnostic signals known as immonium ions. matrixscience.com These ions are formed from the fragmentation of an amino acid side chain and are characteristic of the presence of a specific amino acid residue within the peptide, regardless of its position. nih.govionsource.com
For this compound, the presence of two key immonium ions would be expected in its MS/MS spectrum:
Valine (Val): A prominent immonium ion at an m/z of 72.08. nih.gov
Histidine (His): A prominent immonium ion at an m/z of 110.07. nih.gov
The detection of these specific ions provides strong evidence for the presence of both valine and histidine in the analyzed peptide. The intensity of these immonium ions can be influenced by factors such as their position within the peptide. nih.gov In addition to immonium ions, other characteristic fragmentation pathways for peptides containing these residues include the neutral loss of water (H₂O) and carbon monoxide (CO) from the precursor ion. nih.gov Analysis of protonated amino acids has shown that both valine and histidine can generate a principal fragment ion corresponding to [M+H - H₂O - CO]⁺. nih.gov
Table 2: Characteristic Fragment Ions for this compound Residues in MS/MS
| Amino Acid Residue | Ion Type | Theoretical m/z | Significance |
|---|---|---|---|
| Valine (V) | Immonium Ion | 72.08 | Diagnostic for the presence of Valine |
| Histidine (H) | Immonium Ion | 110.07 | Diagnostic for the presence of Histidine |
| Peptide Backbone | b- and y-ions | Variable | Determine the amino acid sequence |
| Precursor Ion | Neutral Loss Fragment | [M+H - 46]⁺ | Corresponds to loss of H₂O and CO |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Stereochemical Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method for determining the stereochemical purity of chiral molecules like this compound. nih.gov Since this compound is composed of two chiral amino acids (L-valine and L-histidine in its common form), it can exist as four different stereoisomers: L-Val-L-His, L-Val-D-His, D-Val-L-His, and D-Val-D-His. The L-L and D-D forms are enantiomers, while the L-D and D-L forms are diastereomers.
Direct NMR analysis of enantiomers in a standard achiral solvent will yield identical spectra. To differentiate them, a chiral environment must be introduced. This is typically achieved using one of two main approaches:
Chiral Derivatizing Agents (CDAs): The this compound sample is reacted with a chiral agent to form new diastereomeric derivatives. These diastereomers have distinct physical properties and, crucially, will exhibit separate, distinguishable signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative concentrations, and thus the enantiomeric excess of the original sample, can be accurately quantified. researchgate.net
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: The sample is dissolved in a solvent containing a chiral agent that forms transient, weak diastereomeric complexes with the different stereoisomers of this compound. researchgate.net This interaction induces small but measurable differences in the chemical shifts of the this compound protons or carbons close to the chiral centers. Lanthanide-based chiral shift reagents are often used for this purpose. This method is non-destructive, as it does not involve covalent modification of the analyte. nih.gov
For diastereomers (e.g., L-Val-L-His vs. L-Val-D-His), their NMR spectra are inherently different even in an achiral solvent, allowing for their direct detection and quantification without the need for chiral additives.
Structural Elucidation of this compound Derivatives and Complexes
NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound derivatives and its complexes with other molecules, such as metal ions. researchgate.netshu.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's connectivity and spatial arrangement.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environment. The ¹³C NMR spectrum provides similar information for the carbon atoms. researchgate.net
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically those on adjacent carbons, helping to map out the spin systems within the valine and histidine side chains.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's signal. nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across the peptide bond and linking the different spin systems together.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the 3D conformation and the stereochemistry of the molecule.
When this compound forms complexes, for instance with metal ions like Zinc(II), NMR is particularly effective at identifying the coordination sites. kfupm.edu.sa Metal binding causes significant changes in the chemical shifts of nuclei near the binding site. For this compound, coordination with a metal ion at the histidine's imidazole ring would cause a pronounced shift in the signals of the imidazole protons and carbons, confirming the site of interaction. researchgate.netsemanticscholar.org
Spectroscopic and Calorimetric Methods
Circular Dichroism for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure and conformational changes of peptides and proteins in solution. nottingham.ac.ukyoutube.com The technique is based on the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bond is an intrinsically chiral chromophore, and its arrangement in regular secondary structures like α-helices, β-sheets, or turns gives rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). youtube.com
For a small dipeptide like this compound, the CD spectrum will not show the distinct signatures of extended secondary structures. However, the spectrum is still highly sensitive to the local conformation of the peptide backbone and the influence of the side chains. The conformational flexibility of this compound means that its CD spectrum represents a population-weighted average of all conformations present in solution.
Changes in the solution environment, such as pH, temperature, or solvent polarity, can alter this conformational equilibrium, leading to measurable changes in the CD spectrum. For example, protonation or deprotonation of the amino terminus, carboxyl terminus, or the histidine imidazole ring will change intramolecular interactions and thus the preferred conformation. Similarly, the binding of this compound to a metal ion or another molecule would likely constrain its conformation, resulting in a distinct change in its CD spectrum.
Vibrational Circular Dichroism (VCD), an infrared-based analogue of CD, can provide even more detailed conformational information. VCD is sensitive to short-range interactions and can detect residual local order even in molecules considered to be "random coils". nih.govnih.gov It can be a powerful tool for studying subtle, solvent-induced conformational shifts in small peptides like this compound. semanticscholar.org
Fluorescence Quenching Assays for Molecular Binding Interactions
Fluorescence quenching is a powerful spectroscopic technique utilized to investigate the binding interactions between a fluorophore and a quencher molecule. This method relies on the principle that the fluorescence intensity of a molecule can be decreased by a variety of molecular interactions, including excited-state reactions, energy transfer, and ground-state complex formation. When a ligand (quencher) binds to a protein (fluorophore), it can cause a change in the protein's fluorescence, providing insights into the binding mechanism, affinity, and stoichiometry of the interaction.
The intrinsic fluorescence of proteins is primarily due to the presence of aromatic amino acid residues, namely tryptophan, tyrosine, and phenylalanine. Tryptophan, in particular, is highly sensitive to its local environment, making it an excellent intrinsic probe for studying conformational changes and binding events. When a ligand, such as this compound, binds near a tryptophan residue, it can quench its fluorescence through either static or dynamic quenching mechanisms.
Static quenching occurs when the fluorophore and quencher form a non-fluorescent ground-state complex.
Dynamic quenching results from collisional encounters between the quencher and the excited-state fluorophore.
By analyzing the fluorescence quenching data, typically using the Stern-Volmer equation, key binding parameters can be determined.
In a hypothetical study, the binding of this compound to Human Serum Albumin (HSA), a protein known to bind various small molecules, could be investigated. The intrinsic fluorescence of HSA's single tryptophan residue (Trp-214) would be monitored upon titration with increasing concentrations of this compound. The quenching of this fluorescence would indicate a direct interaction.
The Stern-Volmer equation is applied to analyze the quenching data:
F₀ / F = 1 + Kₛᵥ [Q] = 1 + kₐ τ₀ [Q]
Where:
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively.
Kₛᵥ is the Stern-Volmer quenching constant, which indicates the accessibility of the fluorophore to the quencher.
[Q] is the concentration of the quencher.
kₐ is the bimolecular quenching rate constant.
τ₀ is the average lifetime of the fluorophore in the absence of the quencher (typically ~10⁻⁸ s for biomolecules).
For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be calculated using the double logarithm regression curve equation:
log [(F₀ - F) / F] = log Kₐ + n log [Q]
Illustrative Research Findings:
A hypothetical fluorescence quenching experiment of HSA with this compound could yield the following data, suggesting a static quenching mechanism due to the formation of a this compound-HSA complex.
Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with Human Serum Albumin (HSA) at Different Temperatures
| Temperature (K) | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Binding Constant (Kₐ) (M⁻¹) | Number of Binding Sites (n) |
|---|---|---|---|
| 298 | 2.5 x 10⁴ | 3.0 x 10⁴ | ≈ 1 |
| 310 | 2.1 x 10⁴ | 2.4 x 10⁴ | ≈ 1 |
| 318 | 1.8 x 10⁴ | 1.9 x 10⁴ | ≈ 1 |
The decrease in Kₛᵥ and Kₐ with increasing temperature would suggest that the binding process is exothermic and that the complex becomes less stable at higher temperatures. The number of binding sites being approximately one indicates a 1:1 stoichiometry for the interaction.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for measuring the heat changes that occur during a binding event. researchgate.netnih.gov It is considered the gold standard for characterizing the thermodynamics of molecular interactions, as it provides a complete thermodynamic profile of the binding process in a single experiment. nih.govvanderbilt.edu This includes the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.
The principle of ITC involves titrating a solution of a ligand (e.g., this compound) into a solution containing a macromolecule (e.g., a target protein) in a sample cell at constant temperature and pressure. The instrument measures the minute amounts of heat that are either released (exothermic) or absorbed (endothermic) upon binding. Each injection of the ligand results in a heat pulse that is integrated over time and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.
A key advantage of ITC is that it is a label-free technique, requiring no modification of the interacting molecules, thus ensuring that the measured interaction is representative of the native system. researchgate.net
Hypothetical Research Findings:
To characterize the thermodynamic drivers of this compound binding to a hypothetical enzyme, such as a zinc-dependent metalloprotease where the histidine moiety of the dipeptide might chelate the active site metal ion, an ITC experiment could be performed.
The binding affinity (Kₐ) is the reciprocal of the dissociation constant (Kₐ = 1/Kₐ). The Gibbs free energy change (ΔG) can be calculated from the binding affinity using the equation:
ΔG = -RT ln(Kₐ) = ΔH - TΔS
Where:
R is the gas constant.
T is the absolute temperature.
The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy change (ΔS) reflects changes in conformational freedom and solvent reorganization upon binding.
Table 2: Hypothetical Thermodynamic Parameters for the Binding of this compound to a Metalloprotease Determined by ITC at 298 K
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Stoichiometry (n) | 1.05 | - | A 1:1 binding ratio between this compound and the enzyme. |
| Binding Affinity (Kₐ) | 5.8 x 10⁵ | M⁻¹ | Strong binding affinity. |
| Dissociation Constant (Kₐ) | 1.72 | µM | - |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The binding is enthalpically driven and exothermic, likely due to favorable hydrogen bonding and/or coordination with the metal ion. |
| Entropy Change (ΔS) | +5.7 | cal/mol·K | The positive entropy change is favorable for binding and may be attributed to the release of ordered water molecules from the binding site. |
| Gibbs Free Energy (ΔG) | -10.2 | kcal/mol | The negative value indicates a spontaneous and favorable binding interaction. |
This hypothetical data indicates that the binding of this compound to the metalloprotease is a spontaneous process driven by both favorable enthalpy and entropy changes.
Surface Plasmon Resonance (SPR) for Real-time Molecular Interactions
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions. jacksonimmuno.com It provides valuable kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₐ), from which the equilibrium dissociation constant (Kₐ) can be calculated. bioradiations.com
The SPR phenomenon occurs when polarized light strikes an electrically conducting surface (typically a gold film) at the interface of two media with different refractive indices. jacksonimmuno.com At a specific angle of incidence, the light excites surface plasmons, resulting in a decrease in the intensity of the reflected light. The binding of molecules to the sensor surface causes a change in the refractive index, which in turn alters the resonance angle. This change is measured in real-time and is proportional to the mass of the bound analyte.
In a typical SPR experiment, one of the interacting partners (the ligand) is immobilized on the sensor chip surface, and the other partner (the analyte) is flowed across the surface in a continuous stream. jacksonimmuno.com The binding and dissociation events are monitored as changes in the SPR signal over time, generating a sensorgram.
The sensorgram has three distinct phases:
Association Phase: The analyte flows over the ligand-immobilized surface, and the signal increases as binding occurs.
Equilibrium Phase: The binding and dissociation rates become equal, and the signal plateaus.
Dissociation Phase: The analyte solution is replaced with a buffer, and the signal decreases as the analyte dissociates from the ligand.
By fitting the association and dissociation curves to kinetic models, the rate constants can be determined.
Hypothetical Research Findings:
An SPR experiment could be designed to investigate the kinetics of the interaction between this compound and an immobilized antibody that is specific for histidine-containing peptides. In this setup, the antibody would be the ligand, and this compound would be the analyte.
The kinetic parameters are related by the following equation:
Kₐ = kₐ / kₐ
Table 3: Hypothetical Kinetic and Affinity Data for the Interaction of this compound with an Immobilized Anti-histidine Antibody Determined by SPR
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Association Rate Constant (kₐ) | 1.2 x 10⁵ | M⁻¹s⁻¹ | Represents the rate at which the this compound-antibody complex is formed. |
| Dissociation Rate Constant (kₐ) | 4.5 x 10⁻³ | s⁻¹ | Represents the rate at which the this compound-antibody complex dissociates. |
| Equilibrium Dissociation Constant (Kₐ) | 37.5 | nM | Indicates a high-affinity interaction, consistent with strong antibody-antigen binding. |
These hypothetical results would demonstrate a rapid association and a slow dissociation, characteristic of a stable binding interaction. The low nanomolar Kₐ value signifies a high affinity of this compound for the specific antibody.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tryptophan |
| Tyrosine |
| Phenylalanine |
| Human Serum Albumin (HSA) |
Lack of Specific Research Data Precludes Article Generation on Computational Studies of this compound
A thorough and targeted search for scientific literature on the computational modeling and simulation of the dipeptide this compound has revealed a significant lack of specific research data required to construct the requested article. While general principles and methodologies of computational chemistry are well-documented, their direct application to this compound in the specific contexts outlined by the user—molecular dynamics simulations for binding affinities and conformational dynamics, and quantum mechanics studies for reaction pathways and catalytic mechanisms—does not appear to be available in published research.
The user's stringent instructions to focus solely on this compound and adhere to a detailed outline necessitate specific findings, data tables, and in-depth analysis directly related to this compound. The comprehensive search for scholarly articles, including those on molecular dynamics simulations, protein binding affinity predictions, enzyme-substrate complex investigations, and quantum mechanics/hybrid QM/MM methods, did not yield studies centered on this compound.
Computational Modeling and Simulation Studies of Valylhistidine
Computational Approaches in Enzyme Engineering
Computational modeling and simulation have become indispensable tools in the field of enzyme engineering, offering powerful methods to design and optimize biocatalysts with desired properties. nih.govresearchgate.net For the synthesis of specific dipeptides like Valylhistidine, these in silico approaches allow for the rational modification of enzymes to enhance their substrate specificity, catalytic efficiency, and stability. youtube.comcaltech.edu By leveraging detailed structural and mechanistic information, researchers can predict the effects of specific mutations, thereby reducing the need for extensive and often laborious experimental screening. researchgate.neteuropa.eu
Structure-Based Design of Enzyme Variants with Modified Substrate Specificity
Structure-based design is a rational approach that utilizes the three-dimensional structure of an enzyme to guide modifications aimed at altering its function. nih.govproteinstructures.com The primary goal in designing an enzyme for this compound synthesis is to engineer the active site to preferentially bind L-valine and L-histidine and facilitate the formation of a peptide bond between them.
The process begins with a known 3D structure of a suitable scaffold enzyme, often a ligase or a non-ribosomal peptide synthetase (NRPS) domain, obtained through X-ray crystallography or NMR spectroscopy. nih.gov Computational tools are then employed to model the binding of the substrates, valine and histidine, into the active site. Molecular docking simulations can predict the binding poses and affinities of these substrates. nih.gov These simulations are crucial for identifying key amino acid residues that interact with the substrates.
Once these key residues are identified, in silico mutagenesis is performed. This involves computationally substituting these residues with other amino acids to assess their potential impact on substrate binding and specificity. For instance, modifying residues in the substrate-binding pocket can create a more sterically and electrostatically favorable environment for valine and histidine. nih.govnih.gov Energy calculations and molecular dynamics (MD) simulations can then be used to evaluate the stability of the enzyme-substrate complex for each variant and to predict which mutations are most likely to result in improved specificity for this compound synthesis. nih.govmdpi.com This iterative cycle of design, simulation, and evaluation allows for the selection of a small number of promising enzyme variants for experimental validation. nih.gov
Table 1: Computational Tools in Structure-Based Enzyme Design
| Tool/Method | Function | Application in this compound Synthesis Engineering |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predict binding modes of valine and histidine in the enzyme's active site. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Assesses the stability of the enzyme-substrate complex and conformational changes upon substrate binding. units.itntu.edu.sg |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, important part of the system with quantum mechanics and the rest with molecular mechanics. | Models the enzymatic reaction (peptide bond formation) with high accuracy. |
| Rosetta | A software suite for protein structure prediction and design. | Designs new enzyme sequences with optimized active sites for this compound synthesis. ucdavis.edu |
In Silico Engineering of Enzyme Access Tunnels and Active Site Architecture
Computational tools such as CAVER and MOLEonline can be used to identify and characterize the geometry and physicochemical properties of access tunnels in a candidate enzyme. nih.gov Analysis of these tunnels can reveal potential bottlenecks that may hinder the entry of valine or histidine or the exit of the this compound product. muni.cz
Tunnel engineering involves introducing mutations to residues lining the tunnel to modify its properties. nih.gov For example, replacing a bulky amino acid with a smaller one can widen the tunnel to better accommodate the substrates. Conversely, introducing charged or polar residues can create a more favorable environment for the passage of the specific amino acids. Molecular dynamics simulations are essential for studying the dynamic behavior of these tunnels and predicting how mutations will affect ligand transport. gbiosciences.comnih.gov
Metabolic Network Reconstruction and Pathway Prediction
Understanding the biosynthesis of this compound requires placing it within the broader context of the cell's metabolism. Metabolic network reconstruction and pathway prediction are computational approaches that allow for a system-level analysis of cellular biochemistry, enabling the identification of potential pathways for producing a target molecule. wikipedia.orgucsd.edu
Bioinformatic Tools for Exploring Biochemical Reaction Networks
Biochemical reaction networks are complex webs of enzyme-catalyzed reactions that constitute a cell's metabolism. nih.gov A genome-scale metabolic model (GEM) is a mathematical representation of this network, compiled from genomic and biochemical data. wikipedia.org Numerous bioinformatic tools and databases are available to construct, visualize, and analyze these networks.
Databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome provide comprehensive maps of known metabolic pathways. mdpi.comreactome.org These resources can be used to trace the synthesis pathways of the precursors of this compound, namely L-valine and L-histidine. nih.gov By mapping the known enzymes of an organism onto these reference pathways, researchers can reconstruct its specific metabolic capabilities. wikipedia.orgnih.gov
Software platforms like Pathway Tools and ERGO integrate genomic data with pathway databases to automate the reconstruction of metabolic networks. wikipedia.org Once a network is reconstructed, it can be analyzed to understand the flow of metabolites (flux) through different pathways. Tools for flux balance analysis (FBA) can predict the optimal distribution of resources for cellular objectives, such as the production of a specific compound. wikipedia.org Furthermore, software like SBbadger and ReactPRED can be used to generate synthetic reaction networks or predict novel biochemical reactions, which can help in designing new pathways for this compound synthesis. oup.comoup.com
Table 2: Selected Bioinformatic Tools for Metabolic Network Analysis
| Tool/Database | Primary Function | Relevance to this compound |
|---|---|---|
| KEGG PATHWAY | A collection of manually drawn pathway maps representing knowledge on the molecular interaction and reaction networks. | Identify and visualize the established biosynthetic pathways for precursors valine and histidine. mdpi.com |
| Reactome | A free, open-source, curated and peer-reviewed pathway database. | Explore the human-specific pathways and reactions related to amino acid metabolism. reactome.org |
| Pathway Tools | A software environment for pathway bioinformatics and systems biology. | Create a database of an organism's metabolic network from its annotated genome and predict metabolic pathways. wikipedia.org |
| COBRA Toolbox | A software package for constraint-based reconstruction and analysis of metabolic networks. | Perform flux balance analysis to predict the maximum theoretical yield of this compound from its precursors. |
Retro-biosynthesis Approaches for this compound Precursor Identification
Retro-biosynthesis is a computational strategy that works backward from a target molecule to identify potential biosynthetic pathways and their starting materials. researchgate.net This approach is particularly useful for designing novel pathways for the production of compounds like this compound. The process involves recursively applying known biochemical reaction rules in reverse to break down the target molecule into simpler, naturally available precursors. researchgate.net
For this compound, the primary retro-biosynthetic step is the cleavage of the peptide bond. This disconnection identifies L-valine and L-histidine as the immediate precursors.
Step 1: Target Molecule: this compound
Retrosynthetic Disconnection: Cleavage of the amide (peptide) bond.
Precursors Identified: L-valine and L-histidine.
Computational retro-synthesis tools can then take these precursors and further break them down to identify their origins in central metabolism. For example, L-valine biosynthesis is known to start from pyruvate, while L-histidine biosynthesis originates from phosphoribosyl pyrophosphate (PRPP) and ATP. By systematically applying these reverse reaction rules, computational algorithms can map out entire potential pathways from central metabolites to the final this compound product. These predicted pathways can then be evaluated for their thermodynamic feasibility and compatibility with a chosen host organism, guiding the selection of enzymes for constructing a synthetic production pathway. researchgate.net
Development of Valylhistidine Derivatives and Peptidomimetics
Design Principles for Valylhistidine-Based Peptidomimetics
Designing peptidomimetics based on this compound involves creating compounds that structurally or functionally resemble the dipeptide. The core principle is to retain the essential elements responsible for interaction with a biological target while introducing modifications that confer desired characteristics. slideshare.netnih.gov Strategies for designing peptidomimetics include modifying the peptide backbone through isosteric or isoelectronic substitution or replacing the peptide bond with other chemical groups. slideshare.net Conformational constraints can also be introduced, either globally through cyclization or locally through the addition of substituents, to restrict the molecule's flexibility and potentially enhance selectivity and stability. slideshare.netdrugdesign.org Another approach involves using organic scaffolds to support chemical moieties that mimic the bioactive conformation of the peptide. nih.gov Computational methods, such as bioinformatics and atomistic simulations, can be valuable tools in designing these molecules by predicting and analyzing their three-dimensional conformations and interactions. frontiersin.org
Synthesis and Characterization of Novel Synthetic Derivatives
The synthesis of this compound derivatives and analogs often involves coupling amino acids or modified amino acids using various chemical methods. For instance, fructosylated this compound (Fru-Val-His), a derivative relevant to glycated hemoglobin (HbA1c) analysis, has been synthesized via a reductive amination reaction involving a protected glucosone intermediate and this compound. researchgate.net This method yielded Fru-Val-His with a purity exceeding 90%. researchgate.net
Characterization of these synthetic derivatives is crucial to confirm their structure, purity, and integrity. Recommended analytical techniques include hydrophilic interaction liquid chromatography-electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS) for structural confirmation and quantification, and nuclear magnetic resonance (NMR) spectroscopy for verifying stereochemical purity. Elemental analysis can also be used to validate the compound's composition. For novel synthetic compounds, conducting replicate experiments under controlled conditions (e.g., pH, temperature) is essential to ensure reproducibility.
Research Applications of this compound Analogs
This compound analogs and derivatives find applications in various research areas, particularly as molecular probes and reagents in biochemical assays.
Molecular Probes for Recognition Studies
This compound derivatives, such as fructosylated this compound (Fru-Val-His), are utilized as molecular probes in recognition studies, particularly in the context of detecting glycated proteins. rsc.orgresearchgate.net The development of selective receptors for glyco-amino acids like Fru-Val-His is important in supramolecular chemistry and analytical sciences. rsc.orgresearchgate.net Fluorescent sensors incorporating boronic acids and Zn(II)-terpyridine complexes have been explored for their ability to recognize and bind to fructosyl amino acids, including Fru-Val-His, in aqueous solutions. rsc.orgresearchgate.net These probes can exhibit significant fluorescence quenching upon binding to the target analyte, allowing for its detection and quantification. rsc.org Studies using techniques like 11B and 1H NMR spectroscopy and ESI-MS have provided evidence for the binding affinity and complex formation between these probes and fructosyl amino acids. rsc.org
Reagents in Biochemical Assay Validation
This compound and its derivatives, especially fructosylated forms, serve as critical reagents in the validation of biochemical assays, particularly those used for quantifying glycated hemoglobin (HbA1c). researchgate.netnih.gov HbA1c assays often involve the enzymatic cleavage of HbA1c to produce fructosyl this compound, which is then oxidized by specific enzymes like fructosyl peptide oxidase (FPOX). nih.gov Synthesized Fru-Val-His is used as a standard and substrate to validate the performance characteristics of these enzymatic assays, ensuring their accuracy, reliability, and reproducibility. researchgate.netnih.govedraservices.nl The validation process for bioanalytical methods, including those using this compound derivatives, involves evaluating parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability of the analyte. europa.eueuropa.eu The use of well-characterized synthetic standards like Fru-Val-His is fundamental for establishing the suitability of these assays for their intended purpose, such as the diagnosis and monitoring of diabetes mellitus. researchgate.netnih.gov
Q & A
Q. What analytical techniques are recommended for characterizing Valylhistidine purity and structural integrity in synthetic samples?
To ensure accurate characterization, researchers should employ a combination of hydrophilic interaction liquid chromatography-electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS) for structural confirmation and quantification . Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemical purity, while elemental analysis validates composition. For novel synthetic derivatives, replicate experiments under controlled conditions (e.g., pH, temperature) are essential to confirm reproducibility, as outlined in experimental design guidelines .
Q. How can researchers validate the specificity of this compound in enzymatic HbA1c assays for diabetes diagnostics?
Specificity validation requires cross-reactivity testing against structurally similar compounds (e.g., fructosylated amino acids) using HILIC-ESI-MS/MS . Comparative studies with gold-standard HbA1c measurement methods (e.g., HPLC) and spiked recovery experiments in biological matrices (e.g., blood) can quantify interference thresholds. Statistical validation via Bland-Altman analysis ensures methodological agreement .
Q. What protocols optimize the laboratory-scale synthesis of this compound for high yield and reproducibility?
Synthesis optimization involves stepwise glucosone-mediated glycation under inert atmospheres to minimize oxidation . Reaction parameters (e.g., molar ratios, temperature) should be systematically varied using design-of-experiment (DoE) frameworks. Yield improvements are achievable via continuous monitoring with HILIC-ESI-MS/MS, coupled with purification through size-exclusion chromatography .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in this compound stability data under varying pH and temperature conditions?
Contradictory stability results can be addressed through accelerated degradation studies using kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under physiological conditions . Multi-modal analytical validation (e.g., tandem MS, circular dichroism) identifies degradation products, while controlled replicate experiments minimize batch-to-batch variability . Iterative data triangulation, as recommended in qualitative research frameworks, enhances reliability .
Q. How do mechanistic studies elucidate this compound’s role in non-enzymatic glycation pathways relevant to diabetes?
Isotopic labeling (e.g., ¹³C-glucose tracing) paired with time-resolved ESI-MS/MS quantifies this compound formation kinetics in vitro . Molecular dynamics simulations predict binding affinities to hemoglobin, while in vivo models (e.g., diabetic rodents) correlate this compound levels with HbA1c concentrations. Cross-disciplinary collaboration with computational chemists is advised to model reaction pathways .
Q. What methodological approaches address conflicting data on this compound’s cross-reactivity in immunoassays?
Epitope mapping using surface plasmon resonance (SPR) identifies antibody binding sites, while competitive ELISA assays quantify cross-reactivity thresholds . Machine learning algorithms (e.g., random forests) can analyze large datasets to isolate confounding variables (e.g., sample matrix effects) . Transparent reporting of negative results, as emphasized in ethical guidelines, mitigates publication bias .
Q. How can researchers design studies to investigate this compound’s interactions with serum proteins beyond hemoglobin?
Isothermal titration calorimetry (ITC) and fluorescence quenching assays measure binding constants with albumin or immunoglobulins . Proteomic profiling (e.g., LC-MS/MS) after affinity chromatography isolates this compound-protein adducts. For translational relevance, integrate these findings with clinical cohort studies analyzing this compound levels in diabetic vs. non-diabetic populations .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
